Lenvatinib

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

Canonical SMILES

lenvatinib mechanism of action multi-kinase inhibitor

Molecular Targets and Mechanism of Action

The core of lenvatinib's action lies in its ability to inhibit multiple receptor tyrosine kinases (RTKs). The table below summarizes its key targets and the functional consequences of their inhibition.

| Target | Primary Functional Role | Consequence of Inhibition |

|---|---|---|

| VEGFR1/2/3 (Ki: 1.3, 0.74, 0.71 nM) [1] [2] | Angiogenesis, vascular permeability | Suppresses formation of new tumor blood vessels, inducing tumor hypoxia and cell death [3] [4]. |

| FGFR1/2/3/4 (Ki: 22, 8.2, 15, 14 nM) [1] | Tumor cell proliferation, angiogenesis, drug resistance | Reduces tumor cell growth and helps overcome resistance to VEGF pathway inhibition [4] [5]. |

| PDGFRα | Pericyte recruitment, vessel stabilization | Compromises stability of tumor vasculature [6]. |

| RET | Oncogenic driver in thyroid cancer | Directly inhibits proliferation in RET-driven cancers [3]. |

| KIT | Cell proliferation/survival | Contributes to anti-proliferative activity [3]. |

This compound binds to the kinase domains of its targets in a unique Type V conformation, which differs from other kinase inhibitors like sorafenib (a Type II inhibitor) [4] [5]. This distinct binding pattern, particularly to the ATP-binding site in the "DFG-in" conformation of VEGFR2, is associated with its high specificity and potent activity [4].

The following diagram illustrates the key signaling pathways inhibited by this compound and their roles in tumor progression:

This compound inhibits key signaling pathways in cancer

Key Experimental Evidence and Protocols

Preclinical studies across various cancer types have validated this compound's efficacy and explored its combination with other therapies.

In Vitro Cytotoxicity and Apoptosis Assay

This protocol evaluates the direct anti-proliferative and pro-apoptotic effects of this compound on cancer cells.

- Cell Lines: Human cancer cell lines (e.g., renal carcinoma 786-0, liver cancer HepG2) [7] [6].

- Drug Treatment: Cells are cultured and treated with a dose range of this compound (e.g., 0.1-10 µM) for 48-96 hours [7].

- Viability Readout: MTT assay is used. Metabolically active cells convert MTT into purple formazan crystals. The optical density is measured at 450 nm, with signal intensity being proportional to the number of living cells [7].

- Apoptosis Detection: After 72 hours of treatment, apoptosis is assessed using TUNEL staining or flow cytometry, which detects DNA fragmentation in apoptotic cells [7].

- Key Findings: this compound demonstrates direct cytotoxic effects and induces apoptosis in a dose- and time-dependent manner in sensitive cell lines [7] [6].

In Vivo Xenograft Tumor Model

This model tests the anti-tumor activity of this compound in a living organism, highlighting its anti-angiogenic effects.

- Animal Model: Immunodeficient mice (e.g., SCID mice) subcutaneously implanted with human tumor cells [6].

- Dosing: this compound is administered continuously via oral gavage in 7-day cycles. Doses are established via maximum tolerated dose (MTD) studies (e.g., 0.12 mg to 0.18 mg in murine models) [7].

- Efficacy Endpoints:

- Tumor Volume: Calculated from caliper measurements using the formula: ( V = a^2 \times b/2 ) (where ( a ) is width and ( b ) is length, ( a \leq b )) [8].

- Microvessel Density (MVD): Tumors are harvested for immunohistochemical staining with endothelial cell markers (e.g., CD31). Reduced MVD is a key indicator of successful anti-angiogenic activity [6].

- Survival: Progression-free and overall survival of treated versus control groups are compared [7].

- Key Findings: this compound treatment leads to significant tumor growth inhibition, reduced microvessel density, and prolonged survival in xenograft models of thyroid cancer, RCC, and HCC [7] [6].

Combination with Immunotherapy

This compound is being extensively studied in combination with immune checkpoint inhibitors (ICIs) like pembrolizumab.

- Rationale: this compound's inhibition of pro-angiogenic factors can reverse the immunosuppressive tumor microenvironment, potentially synergizing with ICIs to enhance anti-tumor immune responses [4] [6].

- Clinical Evidence: Based on promising preclinical data, this combination has received FDA approval for advanced endometrial carcinoma and is a key area of research in HCC and other solid tumors [3] [4].

Research and Development Insights

- Overcoming Resistance: A significant bench-to-bedside finding is that this compound remains effective against certain FGFR2 resistance mutations (e.g., p.N549H, p.V564F) that arise during treatment with second-generation, selective FGFR inhibitors. This is attributed to its unique binding mode and multi-targeted nature, suggesting its utility in sequenced or personalized therapy [5].

- Novel Drug Delivery: To mitigate systemic toxicity, research is exploring localized delivery. One promising approach is This compound-Eluting Microspheres (LEN-EM) for transcatheter arterial chemoembolization (TACE). Preclinical studies in rodent HCC models show that intra-arterial delivery of LEN-EM achieves greater tumor reduction and higher local drug concentration with minimal systemic exposure compared to oral administration [8].

This compound's multi-targeted profile and distinct mechanism provide a robust backbone for monotherapy and a rational basis for combination strategies. Future research will focus on identifying predictive biomarkers and optimizing its use within combination regimens to further improve patient outcomes.

References

- 1. This compound - an overview | ScienceDirect Topics [sciencedirect.com]

- 2. This compound [en.wikipedia.org]

- 3. This compound - StatPearls - NCBI Bookshelf - NIH [ncbi.nlm.nih.gov]

- 4. This compound and immune-checkpoint inhibitors in hepatocellular ... [jhoonline.biomedcentral.com]

- 5. The molecular interaction pattern of this compound enables ... [nature.com]

- 6. This compound, a molecule with versatile application [dovepress.com]

- 7. Preclinical trial of the multi-targeted this compound in ... [pmc.ncbi.nlm.nih.gov]

- 8. Preclinical Therapeutic Evaluation of this compound-Eluting ... [pmc.ncbi.nlm.nih.gov]

lenvatinib pharmacodynamics VEGFR FGFR inhibition

Mechanism of Action: Dual Pathway Inhibition

Lenvatinib exerts its anti-tumor effects through a multi-pronged mechanism, primarily by targeting both the VEGFR and FGFR signaling pathways.

- Suppression of Tumor Angiogenesis: By inhibiting VEGFRs, this compound directly blocks the VEGF signaling pathway, which is the primary driver of tumor angiogenesis. This leads to reduced blood vessel formation, starving the tumor of oxygen and nutrients [1] [2].

- Inhibition of Tumor Proliferation and Overcoming Resistance: The unique inhibition of FGFRs targets not only an alternative angiogenic pathway but also directly suppresses tumor cell proliferation. The FGF/FGFR pathway is a recognized mechanism of resistance to VEGF-targeted therapy. Therefore, this compound's ability to co-inhibit VEGFR and FGFR provides a broader anti-angiogenic effect and helps overcome intrinsic or acquired resistance [1] [3] [2].

- Unique Type V Binding Mode: Structural studies show that this compound binds to the kinase domain of VEGFR2 in a unique "DFG-in" conformation, which is distinct from other inhibitors like sorafenib (a type II inhibitor). This unique binding mode is thought to contribute to its high potency and specificity [2].

The following diagram illustrates the core signaling pathways inhibited by this compound and its biological consequences on a tumor cell.

Key Experimental Evidence & Protocols

The profound anti-angiogenic effect of this compound via dual VEGFR/FGFR inhibition has been demonstrated in various in vitro and in vivo models.

In Vitro Tube Formation Assay

This experiment evaluates the compound's ability to disrupt the formation of capillary-like structures by endothelial cells, a key step in angiogenesis [1].

- Cell Line: Human Umbilical Vein Endothelial Cells (HUVECs).

- Protocol:

- Matrix Preparation: Coat wells of a 96-well plate with a basement membrane extract (e.g., Geltrex/Matrigel) and allow it to solidify.

- Cell Plating and Treatment: Plate HUVECs on the matrix. Simultaneously, add pro-angiogenic growth factors (e.g., VEGF, bFGF) and the test compound (this compound) or vehicle control.

- Incubation and Staining: Incubate the plates for 16-20 hours to allow tube formation. Subsequently, stain the cells (e.g., with MTT).

- Quantification: Capture images using a high-throughput imager. Measure the total length of the tube networks using image analysis software.

- Key Finding: this compound significantly suppressed tube formation induced by bFGF alone or in combination with VEGF, demonstrating its efficacy against both FGF- and VEGF-driven angiogenesis [1].

In Vivo Matrigel Plug Assay

This assay measures the formation of new blood vessels in vivo in response to angiogenic factors [1].

- Animal Model: Mice (e.g., BALB/c nude mice).

- Protocol:

- Plug Implantation: Subcutaneously inject mice with Matrigel basement membrane mixed with a pro-angiogenic factor like bFGF.

- Drug Administration: Orally administer the test compound (this compound) or vehicle control daily.

- Plug Harvest and Analysis: After a set period (e.g., 5-7 days), harvest the Matrigel plugs. The amount of new blood vessel formation into the plug can be quantified by measuring the hemoglobin content or by immunohistochemical staining for endothelial cell markers (e.g., CD31).

- Key Finding: this compound effectively suppressed bFGF-driven angiogenesis in vivo at a significantly lower dosage (3 mg/kg) compared to sorafenib (30 mg/kg), highlighting its potent anti-FGFR activity [1].

Clinical and Translational Implications

The strong pharmacodynamic profile of this compound translates into its established clinical efficacy and informs rational combination strategies.

- Approved Indications: this compound is approved for the first-line treatment of unresectable Hepatocellular Carcinoma (HCC) [2], Radioactive Iodine-refractory Differentiated Thyroid Cancer (RAIR-DTC) [3], and advanced Renal Cell Carcinoma (in combination with everolimus) [1].

- Rationale for Combination with Immunotherapy: this compound's ability to modulate the tumor microenvironment, including enhancing T-cell infiltration and reducing immunosuppressive cells, provides a strong mechanistic rationale for its successful combination with Immune Checkpoint Inhibitors (ICIs) in HCC and other cancers [4] [2]. A meta-analysis of 19 studies confirmed that the triple combination of TACE-Lenvatinib-PD-1 inhibitor was superior to this compound plus TACE alone in terms of overall survival and progression-free survival [4].

- Mechanism of Resistance: Research is actively exploring resistance mechanisms. One key pathway involves the Epidermal Growth Factor Receptor (EGFR). High EGFR expression can drive resistance to this compound in HCC, and combination therapy with an EGFR inhibitor like gefitinib has shown promise in re-sensitizing tumors in clinical trials [5] [6].

Experimental Data Summary Table

The following table consolidates key quantitative findings from preclinical studies.

| Experimental Model | Key Measured Outcome | Result with this compound | Context / Comparison |

|---|

| In Vitro Kinase Assay [7] | Inhibition constant (Kᵢ) | VEGFR2: 0.7-1.3 nM FGFR1: 8-22 nM | Demonstrates high potency and broad targeting. | | In Vivo Matrigel Plug Assay [1] | Inhibition of bFGF-driven angiogenesis | Effective at 3 mg/kg | Sorafenib was effective only at a higher dose of 30 mg/kg. | | Plasma Biomarker in Mice [1] | Increase in FGF23 (FGFR inhibition biomarker) | Significantly increased | Sorafenib (a VEGFR inhibitor) did not increase FGF23, confirming this compound's unique dual-targeting. |

Conclusion

References

- 1. This compound Suppresses Angiogenesis through the Inhibition of ... [cancerresgroup.us]

- 2. This compound and immune-checkpoint inhibitors in hepatocellular ... [jhoonline.biomedcentral.com]

- 3. Optimizing this compound Therapy for Prognostic Improvement ... [pmc.ncbi.nlm.nih.gov]

- 4. Efficacy and safety of this compound plus transarterial ... [pmc.ncbi.nlm.nih.gov]

- 5. Efficacy and safety of this compound plus gefitinib in ... [nature.com]

- 6. New insights into the mechanism of resistance to this compound ... [sciencedirect.com]

- 7. This compound, an angiogenesis inhibitor targeting VEGFR/FGFR ... [pmc.ncbi.nlm.nih.gov]

lenvatinib preclinical evidence in vivo models

Preclinical In Vivo Evidence for Lenvatinib

| Cancer Model | Animal Model | Key Findings / Mechanism | Combination Therapy | Citation |

|---|---|---|---|---|

| Hepatocellular Carcinoma (HCC) | N1S1 HCC rats | LEN-TACE: Significant tumor reduction vs systemic LEN/control; increased cancer cell death; minimal side effects [1] [2]. | This compound-eluting Microspheres (LEN-EM) for TACE [1] [2] | |

| HCC | Mouse model | LEN + Aspirin: Stronger antitumor effect vs monotherapy; regulated p-AKT, p-ERK, p-MEK; no significant adverse events [3]. | Aspirin [3] | |

| Small-Cell Lung Cancer | BALB/c nude mice | Reduced tumor growth via inhibition of KIT and VEGFR signaling [4] [5]. | - | |

| Breast Cancer & Melanoma | BALB/c nude mice | Reduced proliferation, angiogenesis, lymphangiogenesis; strong reduction of microvessel density in primary & metastatic tumors [4] [5]. | - | |

| Malignant Pleural Mesothelioma | SCID mice | Enhanced survival via inhibition of FGFR1 and VEGFR2 signaling [4] [5]. | - | |

| Lung Cancer (EGFR wild-type) | SCID mice | Inhibition of angiogenesis; shrinkage of tumor metastases; prolonged survival [4] [5]. | - | |

| Sarcomas | BALB/c nude mice | No direct anti-tumor effect on sarcoma cells; delayed tumor growth by reducing capillary density and tumor volume [4]. | - | |

| Thyroid Cancer | Nude mice | Inhibition of tumor proliferation and angiogenesis, including in models with CCDC6-RET and FGFR/RET signaling [5]. | - |

Molecular Mechanisms of Action

This compound is a multi-target tyrosine kinase inhibitor. Its primary anti-tumor effects, observed in these in vivo models, are largely due to its potent inhibition of key receptors involved in angiogenesis and tumor progression [4] [6] [7].

The diagram below illustrates its key molecular targets and the downstream effects that contribute to its efficacy.

Detailed Experimental Protocol: LEN-TACE in HCC Rat Model

For researchers, here is a detailed methodology from a key study that demonstrated the efficacy of locoregional delivery of this compound [1] [2].

- Animal & Tumor Model: 18 Sprague-Dawley rats (250-330 g) with implanted N1S1 hepatoma cells [1].

- Intervention Groups:

- LEN-TACE Group: Intra-arterial delivery of this compound-eluting Microspheres (LEN-EM) (LEN: 2.4 mg/kg, n=5).

- Systemic LEN Group: this compound administered via daily oral gavage (0.4 mg/kg for 7 days, n=5).

- Control Group: Intra-arterial saline infusion (n=5).

- Non-tumor Control (for toxicity study only, n=3) [1].

- Key Procedures:

- Fabrication of LEN-EM: Poly(lactide-co-glycolide) (PLGA) microspheres co-encapsulating this compound and iron oxide nanoparticles (for MRI visibility) were fabricated using a double emulsion solvent evaporation method. The average microsphere size was 33-36 μm [1].

- Delivery: Transcatheter intrahepatic arterial injection using a 1.5-Fr microcatheter [1].

- Monitoring: Tumor size was tracked via T2*-weighted MRI at baseline, 7 days, and 14 days post-treatment [1].

- Endpoint Analysis: Tumor volume measurement, histology (TUNEL staining for cell death), hematologic markers, liver profile, and plasma concentration of this compound via HPLC [1].

Key Insights for Researchers

- Versatile Efficacy: The in vivo data supports this compound's activity across a wide range of solid tumors, primarily through a potent anti-angiogenic mechanism [4] [6].

- Overcoming Resistance: The positive results from combination studies with TACE, aspirin, and immune-checkpoint inhibitors highlight a promising strategy to enhance efficacy and potentially overcome drug resistance [1] [6] [3].

- Delivery Innovation: The development of this compound-eluting Microspheres (LEN-EM) for TACE represents a significant innovation, allowing for high local drug concentration while minimizing systemic exposure and toxicity [1] [2].

References

- 1. Therapeutic Evaluation of Preclinical -Eluting Microspheres... This compound [pmc.ncbi.nlm.nih.gov]

- 2. Preclinical Therapeutic Evaluation of this compound-Eluting ... [pubmed.ncbi.nlm.nih.gov]

- 3. Synergistic antitumor efficacy of aspirin plus this compound in ... [nature.com]

- 4. , a molecule with versatile application: from this compound ev preclinical [dovepress.com]

- 5. This compound, a molecule with versatile application [pmc.ncbi.nlm.nih.gov]

- 6. This compound and immune-checkpoint inhibitors in ... [jhoonline.biomedcentral.com]

- 7. Advances in this compound monotherapy and combination ... [spandidos-publications.com]

lenvatinib structure quinoline carboxamide

Core Chemical Structure and Properties

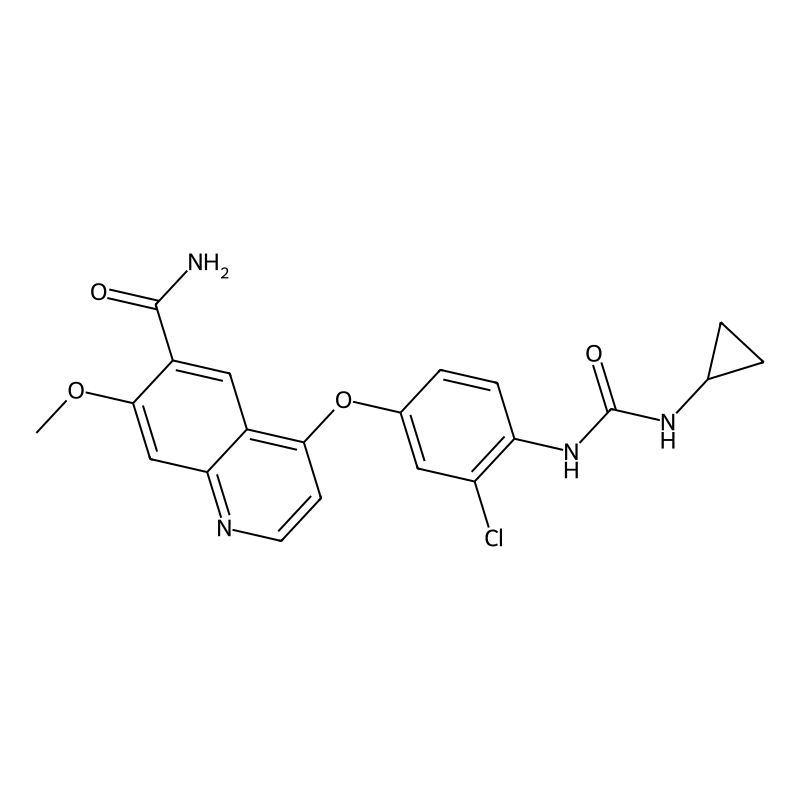

Lenvatinib is based on a quinoline-6-carboxamide core structure, which is central to its function as a multi-targeted tyrosine kinase inhibitor [1]. The systematic IUPAC name and key physicochemical properties are summarized in the following table.

| Property | Description |

|---|---|

| Systematic IUPAC Name | 4-{3-chloro-4-[(cyclopropylcarbamoyl)amino]phenoxy}-7-methoxyquinoline-6-carboxamide [1] [2] |

| Molecular Formula | C21H19ClN4O4 [1] [2] [3] |

| Average Mass | 426.86 g/mol [1] [2] [3] |

| XLogP | 2.47 [3] |

| Hydrogen Bond Donors | 3 [3] |

| Hydrogen Bond Acceptors | 6 [3] |

| Topological Polar Surface Area | 115.57 Ų [3] |

| SMILES | COc1cc2nccc(c2cc1C(=O)N)Oc1ccc(c(c1)Cl)NC(=O)NC1CC1 [3] |

| InChIKey | WOSKHXYHFSIKNG-UHFFFAOYSA-N [1] [3] |

Molecular Targets and Binding Affinity

This compound acts as a multi-targeted tyrosine kinase inhibitor. Its potency against key receptors is quantified by inhibition constants (Ki) and half-maximal inhibitory concentrations (IC₅₀), as shown in the table below [4].

| Target | Ki (nM) | Reported IC₅₀ (nM) |

|---|---|---|

| VEGFR2 (KDR) | 0.74 [4] | - |

| VEGFR3 (FLT4) | 0.71 [4] | - |

| VEGFR1 (FLT1) | 1.3 [4] | - |

| RET | 1.5 [4] | - |

| FGFR2 | 8.2 [4] | - |

| FGFR4 | 14 [4] | - |

| FGFR3 | 15 [4] | - |

| FGFR1 | 22 [4] | - |

| KIT | 11 [4] | - |

| PDGFRα | - | ~51 [5] |

The diagram below illustrates the core quinoline carboxamide structure of this compound and its key molecular interactions.

The quinoline carboxamide core and key substituents of this compound enable multi-kinase inhibition.

Synthesis Pathway

An optimized, industry-favorable synthesis of this compound is outlined below [4]. This route begins with commercially available starting materials and achieves a high overall yield.

Optimized industrial synthesis of this compound, proceeding via a key urea intermediate [4].

Mechanism of Action and Signaling Pathways

This compound exerts its anti-tumor effects by inhibiting multiple receptor tyrosine kinases involved in tumor proliferation and angiogenesis [5]. The primary targets and consequences are visualized below.

This compound inhibits tumor growth by blocking multiple kinase-driven pathways for angiogenesis and proliferation [5].

References

- 1. This compound [en.wikipedia.org]

- 2. This compound | C21H19ClN4O4 [chemspider.com]

- 3. This compound | Ligand page [guidetopharmacology.org]

- 4. This compound - an overview | ScienceDirect Topics [sciencedirect.com]

- 5. This compound and immune-checkpoint inhibitors in hepatocellular ... [jhoonline.biomedcentral.com]

Quantitative Data on Lenvatinib Protein Binding

| Aspect | Details |

|---|---|

| Protein Binding Percentage | 97% to 99% (commonly reported as >98%) [1] [2] |

| Primary Binding Protein | Albumin [3] [4] |

| Concentration Dependence | Binding is independent of drug concentration [3] |

| Impact of Hepatic/Renal Function | Binding is not influenced by impaired hepatic or renal function [1] |

Experimental Protocol for Protein Binding Studies

The following detailed methodology is adapted from a validated study that quantified total and unbound lenvatinib in human serum using Equilibrium Dialysis followed by LC-MS/MS analysis [4].

- 1. Principle: Equilibrium dialysis separates unbound drug from protein-bound drug using a semi-permeable membrane. At equilibrium, the unbound drug concentration in the dialysate equals the unbound concentration in the serum chamber [4].

- 2. Sample Preparation:

- 3. Equilibrium Dialysis:

- Device: A commercially available equilibrium dialysis device is used.

- Procedure: 0.2 mL of spiked serum is placed in one chamber (matrix chamber) and 0.2 mL of PBS is placed in the opposite chamber (dialysate chamber) [4].

- Incubation: The device is incubated at 37°C with gentle shaking for a predetermined time (e.g., 4-6 hours) to reach equilibrium [4].

- 4. Sample Processing & Analysis:

- Post-Dialysis: After incubation, samples are collected from both the serum and dialysate chambers.

- Liquid-Liquid Extraction: To measure total this compound, an aliquot from the serum chamber is mixed with PBS and internal standard. To measure unbound this compound, an aliquot from the dialysate chamber is used directly. The extraction involves adding a organic solvent mixture (e.g., ethyl acetate and n-hexane), vortexing, centrifuging, and evaporating the organic layer. The residue is reconstituted for LC-MS/MS analysis [4].

- LC-MS/MS Analysis:

- 5. Method Validation: The assay was validated for sensitivity, selectivity, accuracy, and precision. The Lower Limit of Quantification (LLOQ) was 0.08 ng/mL in serum and 0.04 ng/mL in PBS, demonstrating high sensitivity [4].

Physiological Significance & Distribution

The following diagram illustrates the journey of this compound in the bloodstream and the central role of its high protein binding in determining its distribution and activity.

The diagram above shows that the high protein binding of this compound creates a significant reservoir of drug in the blood. Only the small unbound fraction is pharmacologically active and able to distribute to tissues and reach its targets [4]. This binding is reversible and maintains a dynamic equilibrium between bound and unbound drug.

- Impact on Pharmacokinetics: The high protein binding and large distribution volume (predicted mean steady-state volume of distribution is 97 L) indicate that this compound is extensively distributed in tissues [1] [3].

- Clinical and Experimental Implication: Because only the unbound drug is active, changes in protein levels or binding interactions could theoretically alter efficacy and toxicity, though its binding is robust across different physiological conditions [1].

References

- 1. This compound - StatPearls - NCBI Bookshelf - NIH [ncbi.nlm.nih.gov]

- 2. This compound - an overview | ScienceDirect Topics [sciencedirect.com]

- 3. Population pharmacokinetic analysis of this compound in healthy ... [pmc.ncbi.nlm.nih.gov]

- 4. A validated LC–MS/MS method of total and unbound ... [sciencedirect.com]

lenvatinib combination therapy immune checkpoint inhibitors

Clinical Efficacy Data Summary

Numerous clinical studies have confirmed the superior efficacy of the lenvatinib-ICI combination compared to this compound monotherapy. The tables below summarize the key efficacy and safety outcomes from recent analyses.

Table 1: Summary of Efficacy Outcomes from Clinical Analyses

| Analysis Type | Overall Survival (OS) | Progression-Free Survival (PFS) | Objective Response Rate (ORR) | Disease Control Rate (DCR) | Citation |

|---|---|---|---|---|---|

| Meta-Analysis (8 Phase III Trials) | HR: 0.71 (95% CI: 0.62-0.82) | HR: 0.62 (95% CI: 0.54-0.71) | OR: 3.93 (95% CI: 2.64-5.85) | Not reported | [1] |

| Real-World Study (BCLC-B HCC) | Median OS: 30.9 months (vs 13.0 months with TACE alone) | Median PFS: 12.3 months (vs 8.3 months with TACE alone) | 61.5% | 92.3% | [2] |

| Multi-Omics Efficacy Analysis | Not reported | Not reported | Pooled ORR: 38.0% | Pooled DCR: 79.0% | [3] |

Table 2: Safety Profile and Administration Timing

| Aspect | Key Findings | Citation |

|---|---|---|

| Grade 3-5 TRAEs | No significant increase vs sorafenib/lenvatinib monotherapy (RR: 1.13; 95% CI: 0.96-1.33) | [1] |

| Serious TRAEs | Significantly increased with combination therapy (RR: 1.97; 95% CI: 1.50-2.60) | [1] |

| Common Adverse Events | AST elevation (51.6%), hypertension (33.0%), ALT elevation (26.4%), decreased appetite (25.3%) | [4] |

| Timing of Administration | Synchronous administration of this compound and PD-1 inhibitor significantly improved OS and PFS over asynchronous administration | [5] |

Mechanisms of Action and Synergy

The powerful synergy of this combination stems from the complementary actions of this compound and ICIs on the tumor and its microenvironment.

Multi-Targeted Tyrosine Kinase Inhibition by this compound: this compound inhibits a broad spectrum of kinases, including VEGFR 1-3, FGFR 1-4, PDGFRα, RET, and KIT [6] [7]. This leads to:

- Direct Anti-tumor Activity: Suppression of tumor cell proliferation and survival.

- Anti-angiogenesis: Inhibition of new blood vessel formation, starving the tumor of oxygen and nutrients.

- Immunomodulation: this compound reduces immunosuppressive cells (like tumor-associated macrophages) in the tumor microenvironment and can promote T-cell infiltration [6] [7] [3].

Immcheckpoint Checkpoint Blockade: ICIs (e.g., anti-PD-1 antibodies) block the interaction between PD-1 on T-cells and PD-L1 on tumor cells. This reverses T-cell exhaustion and reactivates the host immune system to recognize and kill cancer cells [3].

Synergistic Effect: this compound's remodeling of the tumor microenvironment—normalizing blood vessels and reducing immunosuppression—creates a more favorable setting for the re-invigorated T-cells from ICI therapy to effectively attack the tumor [6] [7] [3]. The following diagram illustrates this synergistic relationship.

Experimental Protocols and Workflows

For researchers aiming to validate these mechanisms and efficacy, here are key methodological considerations.

Table 3: Key Components of In Vitro and In Vivo Experimental Protocols

| Component | Protocol Details | Rationale & Application |

|---|---|---|

| In Vivo Models | Use immunocompetent mouse models (e.g., Hepa1-6, RIL-75) syngeneic to C57/L mice. | Essential for studying drug effects on the intact immune system and tumor-immune cell interactions [3]. |

| Drug Administration | This compound: Oral gavage, typically 4-10 mg/kg daily. ICIs (anti-PD-1): Intraperitoneal injection, typically 5-10 mg/kg every 2-3 days. | Standardized dosing for combination therapy studies in mouse models [3]. | | Endpoint Analysis | Tumor volume measurement, immunofluorescence/histochemistry (CD8, CD4, FoxP3), flow cytometry for immune cell populations. | Quantifies tumor growth inhibition and changes in the tumor immune microenvironment [3]. |

Clinical Trial and Real-World Study Design The workflow for clinical validation typically involves a structured approach from trial design to data analysis, as outlined below.

Future Perspectives and Resistance Mechanisms

Despite promising results, challenges remain. A primary focus of ongoing research is understanding and overcoming resistance.

- Mechanisms of Resistance to this compound: Resistance can develop through various pathways, including genetic mutations, remodeling of signaling pathways (e.g., activation of alternative angiogenic or proliferative pathways), changes in the tumor immune microenvironment, and activation of cancer stem cells [6] [8].

- Strategies to Overcome Resistance: Current research explores novel combination therapies, including this compound with other immunomodulatory agents or locoregional therapies like TACE [6] [2]. Identifying predictive biomarkers is crucial for personalizing treatment and selecting patients most likely to benefit [6] [8].

Conclusion and Key Takeaways

For drug development professionals, the this compound-ICI combination is a robust first-line strategy for advanced HCC. The key to its success lies in the synergistic multi-targeted inhibition and immunomodulation. Future work should focus on optimizing combination sequences, managing toxicity, and discovering biomarkers to guide personalized therapy and overcome resistance.

References

- 1. First-line immune plus targeted checkpoint versus... inhibitors therapy [pubmed.ncbi.nlm.nih.gov]

- 2. Real-world effectiveness and safety of TACE combined with... [jgo.amegroups.org]

- 3. Multi-Omics Analysis of the Anti-tumor Synergistic ... [frontiersin.org]

- 4. Efficacy and safety of this compound-based combination ... [pmc.ncbi.nlm.nih.gov]

- 5. Effectiveness of this compound plus immune checkpoint inhibitors ... [pmc.ncbi.nlm.nih.gov]

- 6. This compound and immune-checkpoint inhibitors in ... [pubmed.ncbi.nlm.nih.gov]

- 7. This compound and immune-checkpoint inhibitors in hepatocellular ... [pmc.ncbi.nlm.nih.gov]

- 8. Application and Resistance Mechanisms of this compound in ... [pubmed.ncbi.nlm.nih.gov]

Clinical Pharmacology and Rationale for Dose Adjustment

Lenvatinib is an oral multikinase inhibitor that targets vascular endothelial growth factor (VEGF) receptors and other proangiogenic and oncogenic pathway-related kinases [1]. Its pharmacokinetics are significantly altered in patients with severe hepatic impairment (Child-Pugh C).

A dedicated open-label, single-dose study assessed the pharmacokinetics of this compound in subjects with varying degrees of hepatic function [2]. The key findings were:

- Mild or Moderate Hepatic Impairment (Child-Pugh A or B): No clinically meaningful effects on this compound pharmacokinetics were observed. Therefore, no initial dose adjustment is necessary for these patients [3] [2].

- Severe Hepatic Impairment (Child-Pugh C): The study found a 170% increase in AUC (Area Under the Curve) and an extension of the elimination half-life (37 hours versus 23 hours in normal hepatic function). These changes indicate significantly increased drug exposure, necessitating a reduced starting dose to maintain a safe and tolerable profile [2].

The changes in exposure for total plasma concentrations were generally less pronounced than for free concentrations, suggesting alterations in plasma protein binding in subjects with severe hepatic impairment [2].

Dosage Adjustment Guidelines by Indication and Hepatic Function

The following table summarizes the recommended starting doses of this compound for patients with severe hepatic impairment (Child-Pugh C), stratified by cancer type. No dose adjustment is recommended for patients with mild to moderate (Child-Pugh A or B) hepatic impairment [3].

| Cancer Indication | Normal Hepatic Function (Starting Dose) | Severe Hepatic Impairment / Child-Pugh C (Starting Dose) |

|---|---|---|

| Differentiated Thyroid Cancer (DTC) | 24 mg once daily [3] | 14 mg once daily [3] |

| Renal Cell Carcinoma (RCC) (in combination with pembrolizumab or everolimus) | 18 mg or 20 mg once daily* [3] | 10 mg once daily [3] | | Endometrial Carcinoma (EC) (in combination with pembrolizumab) | 20 mg once daily [3] | 10 mg once daily [3] | | Hepatocellular Carcinoma (HCC) | 12 mg (≥60 kg) or 8 mg (<60 kg) once daily [3] | No recommended dose; use is contraindicated in moderate to severe impairment [4] [5] |

Note: The dose for RCC depends on the combination therapy: 20 mg with pembrolizumab; 18 mg with everolimus [3].

For patients with HCC, the prescribing information is more restrictive. There is no recommended dose for patients with moderate (Child-Pugh B) or severe (Child-Pugh C) hepatic impairment, and this compound is not indicated for this patient population [4] [5].

Experimental Protocol: Assessing this compound PK in Hepatic Impairment

This protocol is based on the pivotal clinical study that informed the dose adjustment guidelines [2].

1. Study Objective: To characterize the single-dose pharmacokinetics of this compound in subjects with varying degrees of hepatic impairment compared to subjects with normal hepatic function.

2. Subject Classification:

- Groups: Enroll subjects into four cohorts based on hepatic function:

- Normal hepatic function (n=8)

- Mild hepatic impairment (Child-Pugh A, n=6)

- Moderate hepatic impairment (Child-Pugh B, n=6)

- Severe hepatic impairment (Child-Pugh C, n=6)

- Matching: Subjects in the hepatic impairment groups should be matched to subjects with normal hepatic function based on age, weight, and gender.

3. Dosing and Sample Collection:

- Dose: Administer a single oral dose of 10 mg this compound to subjects with normal, mild, and moderate hepatic impairment. Administer a single 5 mg dose to subjects with severe hepatic impairment.

- Sample Collection: Collect plasma and urine samples at predefined time points over 14 days post-dose.

4. Bioanalytical Method:

- Technique: Use validated chromatography/tandem mass spectrometry (LC-MS/MS) methods.

- Analytes: Quantify concentrations of free (unbound) and total this compound, as well as its major metabolites.

5. Pharmacokinetic and Statistical Analysis:

- Parameters: Calculate key PK parameters for free and total this compound using non-compartmental analysis (NCA). Primary parameters include:

- ( C_{max} ): Maximum observed plasma concentration

- ( AUC_{0-inf} ): Area under the plasma concentration-time curve from time zero to infinity

- ( t_{1/2} ): Apparent terminal elimination half-life

- Comparison: Statistically compare dose-normalized ( C_{max} ) and AUC values between the hepatic impairment groups and the normal hepatic function group. A change of >50% is typically considered clinically meaningful.

Adverse Event Management and Dose Modification Protocol

Effective management of adverse events (AEs) is crucial to ensure patients can continue treatment at the highest possible dose for maximum therapeutic benefit [1]. The following workflow outlines the general management strategy.

The management strategy for specific, clinically important AEs is detailed in the table below, based on prescribing information and expert consensus [3] [1].

| Adverse Reaction | Recommended Dose Modification |

|---|

| Hypertension | Grade 3: Withhold until controlled to Grade ≤2 with antihypertensive therapy. Resume at a reduced dose. Grade 4: Permanently discontinue. | | Cardiac Dysfunction | Grade 3: Withhold until improvement to Grade 0-1. Resume at a reduced dose or discontinue. Grade 4: Permanently discontinue. | | Hepatotoxicity | Grade 3 or 4: Withhold until improvement to Grade 0-1. Resume at a reduced dose or discontinue. Permanently discontinue for hepatic failure. | | Proteinuria | ≥2 g/24 hours: Withhold until proteinuria is ≤2 g/24 hours. Resume at a reduced dose. Nephrotic Syndrome: Permanently discontinue. | | GI Perforation or Fistula | Any Grade: Permanently discontinue for GI perforation. Grade 3 or 4 Fistula: Permanently discontinue. | | Other Persistent/Intolerable AEs | Grade 2 or 3: Withhold until improvement to Grade 0-1. Resume at a reduced dose. Grade 4: Permanently discontinue (except non-life-threatening lab abnormalities). |

Conclusion

The management of this compound in patients with hepatic impairment is a critical component of safe and effective therapy. Dose adjustments are mandatory in severe hepatic impairment for all indications except HCC, for which the drug is not recommended. Proactive monitoring, early intervention for adverse events, and strategic dose modifications using the provided protocols are essential to maximize treatment duration and clinical outcomes for patients.

References

- 1. Expert consensus on the management of adverse events in ... [pmc.ncbi.nlm.nih.gov]

- 2. Influence of hepatic impairment on this compound ... [pubmed.ncbi.nlm.nih.gov]

- 3. Guide + Max this compound , Dosage - Drugs.com Dose Adjustments [drugs.com]

- 4. LENVIMA dosing and administration [lenvimahcp.com]

- 5. Eisai 10 mg hard capsules - Summary of Product... This compound [medicines.org.uk]

Comprehensive Application Notes and Protocols: Lenvatinib Inter-Laboratory Cross-Validation Study Using LC-MS/MS

Introduction to Lenvatinib and the Importance of Cross-Validation

This compound is a novel multi-targeted tyrosine kinase inhibitor that has demonstrated significant efficacy in the treatment of various cancers, including radioiodine-refractory differentiated thyroid cancer, advanced renal cell carcinoma, and unresectable hepatocellular carcinoma. As a receptor tyrosine kinase inhibitor, this compound targets vascular endothelial growth factor receptors (VEGFR1-3), fibroblast growth factor receptors (FGFR1-4), platelet-derived growth factor receptor alpha (PDGFRα), RET, and KIT, thereby inhibiting tumor angiogenesis and proliferation [1] [2]. The critical pharmacological properties of this compound include high oral bioavailability (98-99%), protein binding concentration independence, a terminal half-life of approximately 28 hours, and metabolism primarily via CYP3A4 enzymes [3] [2]. These characteristics, combined with its narrow therapeutic window and significant inter-patient variability, necessitate precise and accurate bioanalytical methods for therapeutic drug monitoring.

Inter-laboratory cross-validation represents a crucial component in the bioanalytical method validation process, particularly for global clinical trials where sample analysis occurs across multiple sites. The primary objective of cross-validation is to ensure that assay data generated from different laboratories remain comparable and consistent throughout clinical studies, thereby guaranteeing the reliability and reproducibility of pharmacokinetic and pharmacodynamic data [4] [5]. For this compound, this process is especially important given the expanding clinical applications of the drug and the need for standardized quantification methods across research institutions and clinical laboratories. Successful cross-validation establishes method robustness and transferability, providing confidence in the data generated from multi-center clinical trials and supporting regulatory submissions for new drug applications or label expansions.

Method Validation Parameters and Acceptance Criteria

Before initiating inter-laboratory cross-validation, each participating laboratory must first conduct a comprehensive method validation to establish that their individual this compound assay meets predefined performance characteristics. The method validation process should be conducted in accordance with established bioanalytical guidelines, such as those published by the United States Food and Drug Administration (US-FDA) and other regulatory agencies [6]. For this compound quantification in human plasma using LC-MS/MS, several key parameters require rigorous assessment, including selectivity, linearity, accuracy, precision, recovery, and stability under various conditions. Each of these parameters must fall within established acceptance criteria to ensure the method's suitability for clinical sample analysis.

Table 1: Key Validation Parameters for this compound Bioanalytical Methods

| Validation Parameter | Experimental Design | Acceptance Criteria |

|---|---|---|

| Selectivity/Specificity | Analysis of blank plasma from at least 6 sources | Peak interference <20% of LLOQ for this compound and <5% for IS |

| Linearity | Calibration curves across quantitative range | Correlation coefficient (r²) ≥ 0.99 |

| Accuracy | QC samples at LLOQ, low, mid, high concentrations | Within ±15% of nominal value (±20% for LLOQ) |

| Precision | Intra-day and inter-day replicates | CV ≤15% (≤20% for LLOQ) |

| Extraction Recovery | Comparison of extracted vs unextracted samples | Consistent and reproducible recovery |

| Stability | Short-term, long-term, freeze-thaw, processed | Within ±15% of nominal concentration |

The linearity and quantitative range of the this compound assay must be established using a minimum of six to eight non-zero calibration standards that adequately define the relationship between analyte concentration and instrument response. For this compound, the lower limit of quantification (LLOQ) should be established based on the anticipated trough concentrations in clinical samples, with typical values ranging from 1-5 ng/mL [4] [6]. The upper limit of quantification (ULOQ) should extend to encompass expected peak concentrations, which can exceed 1000 ng/mL in some patients [7]. The accuracy and precision of the method should be demonstrated using quality control (QC) samples prepared at a minimum of three concentration levels (low, medium, and high) analyzed in multiple batches across different days.

Table 2: Stability Requirements for this compound in Human Plasma

| Stability Type | Conditions | Acceptance Criteria |

|---|---|---|

| Short-term Temperature | Ambient temperature for 4-24 hours | Within ±15% of nominal concentration |

| Freeze-Thaw | Minimum of 3 cycles (-20°C or -70°C) | Within ±15% of nominal concentration |

| Long-Term | At least 4 weeks at storage temperature | Within ±15% of nominal concentration |

| Processed Sample | In autosampler conditions (4-10°C) | Within ±15% of nominal concentration |

| Stock Solution | Refrigerated (5±4°C) for 28 days | Stable with ≤15% deviation |

The extraction recovery of this compound and the internal standard should be consistent, precise, and reproducible at all QC levels, though it need not be 100%. Various extraction techniques have been successfully employed for this compound, including protein precipitation, liquid-liquid extraction, and solid phase extraction [4]. Each method has distinct advantages and limitations regarding efficiency, cleanliness, and throughput. Additionally, comprehensive stability assessments must demonstrate that this compound remains stable under various conditions, including short-term temperature exposure, long-term frozen storage, freeze-thaw cycles, and processed sample stability in the autosampler. These rigorous validation parameters collectively ensure the reliability of this compound quantification before proceeding to inter-laboratory cross-validation.

Cross-Validation Experimental Protocol

Study Design and Sample Preparation

The inter-laboratory cross-validation of this compound assays should be conducted following successful completion of individual laboratory validations. A standardized protocol must be developed and distributed to all participating laboratories to ensure consistent execution of the cross-validation study. The experimental design typically involves the analysis of identical sets of quality control (QC) samples and pooled clinical study samples with blinded concentrations across all participating sites [4] [5]. These samples should be prepared centrally from a single lot of human plasma with documented this compound-free status to eliminate variability in matrix composition. The QC samples are generally prepared at three concentrations (low, medium, and high) spanning the quantitative range of the assay, while the clinical samples should represent a range of concentrations encountered in actual patient specimens.

The sample preparation protocol begins with the thawing of frozen human plasma samples at room temperature or in a refrigerated environment. Once thawed, samples should be mixed thoroughly using a vortex mixer to ensure homogeneity. For each sample, a precise aliquot (typically 50-100 μL) of plasma is transferred to an appropriate extraction tube. The internal standard solution (stable isotope-labeled this compound is preferred) is then added to each sample, followed by the selected extraction procedure. As noted in the search results, multiple extraction approaches have been successfully applied to this compound:

- Protein Precipitation: Addition of organic solvents (acetonitrile or methanol) followed by vortex mixing and centrifugation

- Liquid-Liquid Extraction: Addition of buffer (e.g., 0.1 mol/L phosphate buffer, pH 8) and organic solvent (e.g., diethyl ether) followed by shaking, centrifugation, and collection of organic layer [6]

- Solid Phase Extraction: Utilizing commercially available SPE cartridges with appropriate conditioning, loading, washing, and elution steps

Following extraction, the sample extracts are typically evaporated to dryness under a gentle stream of nitrogen gas and reconstituted in an appropriate reconstitution solution compatible with the chromatographic system. Throughout the sample preparation process, proper quality control measures should be implemented, including the analysis of calibration standards, blank samples (without analyte or internal standard), and zero samples (with internal standard only) to ensure method performance.

Instrumental Analysis Conditions

The chromatographic separation of this compound and its internal standard should be performed using reverse-phase liquid chromatography with a suitable C18 column (e.g., Mightysil RP-18 GP, 4.6 × 250 mm, 5 μm) maintained at a stable temperature (typically 40°C) [6]. The mobile phase composition should be optimized to achieve adequate separation of this compound from potentially interfering substances, with common approaches including a gradient or isocratic elution with water containing 50 mM sodium dodecyl sulfate (pH 2.5) and acetonitrile (55.5:45, v/v) at a flow rate of 1.2 mL/min [6]. Alternative mobile phase compositions may include ammonium formate or acetate buffers with methanol or acetonitrile as organic modifiers.

For mass spectrometric detection, this compound is typically detected in positive ion electrospray mode using multiple reaction monitoring (MRM). The MS parameters should be optimized for each specific instrument but generally include:

- Ion spray voltage: 5500 V (positive mode)

- Source temperature: 500°C

- Nebulizer gas (GS1), heater gas (GS2), and curtain gas set to appropriate values

- MRM transitions: m/z 427.1 → 370.1 for this compound (quantifier) and m/z 427.1 → 270.1 (qualifier) [4]

The instrument performance should be verified each analysis day through system suitability tests, ensuring that retention times, peak shapes, and response factors meet predefined criteria before proceeding with sample analysis. The batch sequence should be designed to minimize analytical drift, typically by analyzing samples in randomized order with calibration standards and QC samples distributed throughout the sequence.

Data Analysis and Statistical Evaluation

Calculation Procedures

Following completion of the experimental phase, the data analysis process begins with the calculation of this compound concentrations in all QC and clinical samples using the calibration curves generated by each laboratory. The calibration curve is typically established using a linear regression model with appropriate weighting (commonly 1/x or 1/x²) to account for heteroscedasticity across the concentration range [6]. The calculated concentrations for all samples are then compiled centrally for statistical comparison across laboratories.

For QC samples, the accuracy should be calculated as the percentage difference between the measured concentration and the nominal concentration:

Accuracy (%) = (Measured Concentration / Nominal Concentration) × 100

For clinical study samples, the percentage bias between laboratories should be calculated using the following formula:

Percentage Bias (%) = [(Laboratory A Concentration - Laboratory B Concentration) / Mean Concentration] × 100

The acceptance criteria for cross-validation, as demonstrated in successful this compound studies, require that accuracy of QC samples falls within ±15.3% and percentage bias for clinical study samples remains within ±11.6% [4] [5]. These values are consistent with current bioanalytical method validation guidelines and ensure adequate method comparability across sites.

Statistical Analysis Methods

A comprehensive statistical analysis should be performed to evaluate the degree of agreement between laboratories. This typically includes descriptive statistics (mean, standard deviation, coefficient of variation) for all sample types across laboratories, analysis of variance (ANOVA) to assess inter-laboratory and intra-laboratory variability, and linear regression analysis to evaluate the correlation between results from different laboratories. Additionally, Bland-Altman analysis can be employed to visualize the agreement between methods by plotting the difference between paired measurements against their mean, with established limits of agreement.

The precision of the method across laboratories should be expressed as both within-laboratory precision (repeatability) and between-laboratory precision (reproducibility), calculated as follows:

Within-Laboratory CV (%) = (Within-Laboratory Standard Deviation / Overall Mean) × 100

Between-Laboratory CV (%) = (Between-Laboratory Standard Deviation / Overall Mean) × 100

For a successful cross-validation, both precision measures should generally fall within 15% for QC samples and clinical samples, except at the LLOQ where 20% is acceptable. The total error (sum of absolute value of bias and CV) should not exceed 30% for the method to be considered comparable across laboratories.

Results Interpretation and Implementation Guidelines

Acceptance Criteria and Comparability Assessment

The final interpretation of the cross-validation study hinges on determining whether all participating laboratories generate comparable data for this compound concentrations in human plasma. The primary acceptance criteria require that the accuracy of QC samples across all laboratories falls within ±15% of their nominal concentrations, and the percentage bias for clinical study samples remains within ±20% when comparing results between any two laboratories [4] [5]. In the referenced this compound cross-validation study, these parameters were successfully met with accuracy within ±15.3% for QC samples and percentage bias within ±11.6% for clinical samples, demonstrating acceptable method comparability.

When evaluating results, if more than 5% of the sample comparisons (or more than 33% of comparisons at any single concentration level) fall outside the acceptance criteria, the cross-validation is considered failed, and investigation into the source of discrepancy is required. Common sources of variability between laboratories include differences in sample preparation techniques, variations in instrument response, inconsistencies in calibration curve fitting, and divergent data processing methods. The identification of specific outliers should trigger a root cause analysis involving verification of sample processing, instrument calibration, and data calculation procedures in the affected laboratories.

Implementation in Clinical Studies

Upon successful completion of the cross-validation study, implementation guidelines should be established to ensure ongoing consistency in this compound quantification across participating laboratories throughout the clinical study duration. These guidelines should include:

- Standard Operating Procedures (SOPs): Detailed, standardized protocols for sample processing, analysis, and data review

- Quality Control Monitoring: Regular analysis of QC samples with established acceptance criteria during routine sample analysis

- Cross-Laboratory Communication: Procedures for addressing analytical issues and data discrepancies between sites

- Periodic Reassessment: Scheduled re-evaluation of method comparability, particularly after instrument maintenance or reagent lot changes

The successful cross-validation of this compound assays enables researchers and clinicians to confidently compare data across different study sites and clinical trials, thereby supporting global drug development programs and potentially contributing to therapeutic drug monitoring strategies for optimizing this compound therapy in cancer patients [7] [3]. This harmonization is particularly important for this compound given the considerable inter-patient variability observed in drug levels, with trough concentrations ranging from 4.60 to 30.53 μg/L and peak concentrations varying from 65.10 to 263.64 μg/L even at consistent dosing [7].

Conclusion

The inter-laboratory cross-validation of this compound bioanalytical methods using LC-MS/MS represents a critical component in ensuring data comparability and reliability across multi-center clinical trials. The standardized protocols outlined in these application notes provide a framework for successful cross-validation, encompassing method validation, experimental design, sample analysis, and statistical evaluation. The demonstrated success of this approach for this compound, with accuracy within ±15.3% for QC samples and percentage bias within ±11.6% for clinical samples across multiple laboratories, confirms that this compound concentrations in human plasma can be effectively compared across different sites and studies [4] [5]. This harmonization ultimately supports the generation of robust clinical data, facilitates regulatory submissions, and contributes to the optimization of this compound therapy for cancer patients.

References

- 1. This compound and immune-checkpoint inhibitors in hepatocellular ... [jhoonline.biomedcentral.com]

- 2. This compound: Uses, Interactions, Mechanism of Action [go.drugbank.com]

- 3. This compound resistance mechanism and potential ways to conquer [pmc.ncbi.nlm.nih.gov]

- 4. Method validation and an studies - inter ... laboratory cross validation [pubmed.ncbi.nlm.nih.gov]

- 5. Method validation studies and an inter-laboratory cross ... [sciencedirect.com]

- 6. -species comparison in nonclinical pharmacokinetics of... Cross [nature.com]

- 7. Validation of a this compound Assay: A Pilot Study [pubmed.ncbi.nlm.nih.gov]

Application Notes & Protocol: Determination of Lenvatinib Protein Binding in Human Serum by Equilibrium Dialysis and LC-MS/MS

Introduction

Lenvatinib (Lenvima) is an oral multi-targeted tyrosine kinase inhibitor approved for the treatment of radioactive iodine-refractory differentiated thyroid cancer (DTC), advanced renal cell carcinoma (RCC), unresectable hepatocellular carcinoma (HCC), and certain types of endometrial carcinoma [1] [2]. Its targets include vascular endothelial growth factor receptors (VEGFR 1-3), fibroblast growth factor receptors (FGFR 1-4), platelet-derived growth factor receptor alpha (PDGFRα), RET, and KIT [3] [2].

The determination of serum protein binding is a critical step in drug development because the unbound (free) drug concentration is pharmacologically active, influencing drug clearance, tissue distribution, and therapeutic efficacy [4]. Among various techniques, equilibrium dialysis is considered a gold standard, offering advantages such as minimal non-specific adsorption and high reliability for protein binding studies [4]. These Application Notes describe a validated, sensitive method for quantifying total and unbound this compound in human serum.

Principle of the Method

This method uses equilibrium dialysis to separate unbound this compound, followed by quantitative analysis with Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

- Equilibrium Dialysis: Human serum samples are dialyzed against a phosphate-buffered saline (PBS) solution using a semi-permeable membrane. During incubation, low molecular weight unbound this compound molecules diffuse across the membrane until equilibrium is reached between the serum and buffer chambers. High molecular weight proteins and protein-bound this compound are retained in the serum chamber.

- LC-MS/MS Quantification: Post-dialysis, the concentrations of this compound in the serum chamber (total drug) and the PBS chamber (unbound drug) are determined using a validated LC-MS/MS method. The percentage of protein binding is then calculated.

The following diagram illustrates the experimental workflow and the underlying protein binding principle:

Materials and Reagents

- Analytes: this compound and its stable isotope-labeled internal standard (IS), ER-227326 [4].

- Biological Matrices: Drug-free blank human serum and phosphate buffered saline (PBS, pH 7.4) [4].

- Solvents: HPLC-grade acetonitrile, methanol, ethyl acetate, and n-hexane. Special grade acetic acid, ammonium acetate, and diethyl ether [4].

- Equipment:

- Equilibrium dialyzer with a molecular weight cut-off membrane (e.g., 12-14 kDa).

- Liquid chromatography system coupled with a tandem mass spectrometer (e.g., API4000).

- Analytical column: Symmetry Shield RP8 or equivalent.

- Centrifuge, vortex mixer, and calibrated pipettes.

Detailed Experimental Protocol

Equilibrium Dialysis Procedure

- Preparation: Thaw human serum samples at room temperature or on ice. Pre-treat the dialysis membrane according to the manufacturer's instructions.

- Loading: Pipette 0.8 mL of human serum containing this compound into one chamber of the dialyzer (serum side). Add 0.8 mL of PBS (pH 7.4) into the opposing chamber (buffer side). Ensure no air bubbles are trapped.

- Incubation: Seal the dialyzer and incubate at 37°C for 18 hours in a controlled environment (e.g., incubator or water bath) with gentle agitation to facilitate equilibrium [4] [5].

- Post-Dialysis Sample Collection: After incubation, carefully retrieve the solutions from both the serum and PBS chambers.

- The PBS chamber contains the unbound this compound.

- The serum chamber contains the total this compound (both bound and unbound).

Sample Preparation (Extraction)

- Total Drug (from Serum Chamber): Transfer a 50 μL aliquot from the serum chamber to a clean tube. Add the internal standard (IS) solution. Precipitate proteins by adding a suitable volume of acetonitrile (or a mixture of acetonitrile and methanol). Vortex mix vigorously and centrifuge. Collect the supernatant for analysis [4].

- Unbound Drug (from PBS Chamber): Transfer a 200 μL aliquot from the PBS chamber. The extraction procedure can follow a similar protein precipitation or liquid-liquid extraction method as optimized for the matrix. The developed method uses organic solvent extraction [4].

LC-MS/MS Analysis Conditions

The following table summarizes the typical instrument parameters used for the quantification of this compound.

Table 1: Standard LC-MS/MS Instrument Parameters

| Parameter | Specification |

|---|---|

| LC System | UPLC or HPLC System |

| Analytical Column | Symmetry Shield RP8 (e.g., 2.1 x 150 mm, 5 μm) or XSelect HSS T3 (2.1 mm × 100 mm, 2.5 μm) [4] [6] |

| Mobile Phase | A: 2 mM Ammonium Acetate (pH 4.0) [4] or Water (containing 5 mM Ammonium Acetate & 0.1% Formic Acid) [6] B: Acetonitrile (0.1% Formic Acid) [6] | | Elution | Isocratic or Gradient Elution (e.g., 60% A : 40% B for isocratic [4]) | | Flow Rate | 0.2 - 0.4 mL/min | | Injection Volume | 5 - 10 μL | | MS System | Triple Quadrupole Mass Spectrometer (e.g., API4000) | | Ionization Mode | Positive Electrospray Ionization (ESI+) | | MRM Transition (this compound) | m/z 427.1 → 370.0 [4] [7] [6] | | MRM Transition (IS) | m/z 432.1 → 370.0 (for 2H5-Lenvatinib) [6] |

Method Validation Summary

The described method has been rigorously validated according to standard bioanalytical guidelines [4].

Table 2: Key Validation Parameters and Results

| Validation Parameter | Performance & Results |

|---|---|

| Linearity Range | Serum: 0.0800 - 400 ng/mL [4]; PBS: 0.0400 - 16.0 ng/mL [4] [5]. Other methods report 0.2-1000 ng/mL in plasma [6]. |

| Lower Limit of Quantification (LLOQ) | Serum: 0.08 ng/mL; PBS: 0.04 ng/mL [4]. |

| Accuracy & Precision | Intra- and inter-batch accuracy and precision were within acceptance criteria (typically ±15%, ±20% at LLOQ) [4]. |

| Extraction Recovery | High recovery from human biological matrices, overcoming limitations of earlier methods with low recovery (43-53%) [4]. |

| Selectivity | No significant interference from blank serum or PBS at the retention times of this compound and the IS [4] [6]. |

| Stability | This compound was stable in serum and PBS under various conditions: bench-top, freeze-thaw cycles, processed samples, and long-term frozen storage [4]. |

Data Analysis and Calculation

- Calculate Peak Area Ratios: For each sample, calculate the peak area ratio of this compound to the internal standard.

- Determine Concentrations: Using the calibration curves constructed in serum and PBS, calculate the total drug concentration ([Total]) from the serum chamber and the unbound drug concentration ([Unbound]) from the PBS chamber.

- Calculate Protein Binding Percentage:

- Unbound Fraction (fu) = [Unbound] / [Total]

- Protein Binding (%) = (1 - fu) × 100

Reported In Vivo Finding: Application of this method in clinical studies confirmed that this compound is highly protein-bound in human serum, with binding rates reported between 97.6% and 99.0% [7] [5], consistent with the reported in vitro range of 98-99% [2].

Applications and Significance

- Pharmacokinetic/Pharmacodynamic (PK/PD) Studies: This protocol is essential for accurately determining the free concentration of this compound, which drives its pharmacological activity and toxicity [4] [7].

- Therapeutic Drug Monitoring (TDM): Dose-limiting toxicity and tumor shrinkage have been associated with total this compound trough concentration [7]. Monitoring free drug levels can provide further refinement for TDM, especially in special populations.

- Drug-Drug Interaction (DDI) Studies: The method can assess potential interactions where concomitant drugs may displace this compound from plasma proteins, altering free drug concentrations [6].

- Studies in Special Populations: The method has been applied to investigate the impact of conditions like hemodialysis on free this compound concentrations, showing that while total exposure is largely unaffected, free drug concentration can be temporarily reduced post-dialysis [7].

Troubleshooting and Best Practices

- Equilibrium Attainment: Ensure the incubation time and temperature are strictly controlled to reach equilibrium without compromising sample stability.

- Volume Shift: Monitor for potential volume shifts between chambers during dialysis, which may require correction using the internal standard.

- Non-Specific Binding: The use of equilibrium dialysis over techniques like ultrafiltration minimizes non-specific adsorption of this compound to the device [4].

- Matrix Effects: The use of a stable isotope-labeled internal standard is crucial to correct for matrix effects and ensure quantification accuracy [4] [6].

Conclusion

This document provides a detailed and validated protocol for determining the protein binding of this compound in human serum using equilibrium dialysis and LC-MS/MS. The method is sensitive, selective, reproducible, and has been successfully applied in clinical trials. It provides a robust tool for researchers and drug development professionals to understand the pharmacokinetics and pharmacodynamics of this compound.

References

- 1. This compound resistance mechanism and potential ways to conquer [pmc.ncbi.nlm.nih.gov]

- 2. This compound: Uses, Interactions, Mechanism of Action [go.drugbank.com]

- 3. This compound and immune-checkpoint inhibitors in hepatocellular ... [jhoonline.biomedcentral.com]

- 4. A validated LC–MS/MS method of total and unbound ... [sciencedirect.com]

- 5. A validated LC-MS/MS method of total and unbound ... [pubmed.ncbi.nlm.nih.gov]

- 6. A Simple UPLC/MS-MS Method for Simultaneous ... [pmc.ncbi.nlm.nih.gov]

- 7. Effect of Hemodialysis on Total and Free this compound ... [pmc.ncbi.nlm.nih.gov]

Lenvatinib Administration: Food & Formulation Effects

Lenvatinib is an orally administered multiple receptor tyrosine kinase inhibitor approved for treating various cancers. Understanding the impact of formulation and food on its pharmacokinetics is crucial for consistent dosing in clinical practice and trial design.

Quantitative Pharmacokinetic Data Summary

The tables below consolidate key findings on formulation comparison and food effects from pivotal studies.

Table 1: Formulation Comparison (Capsule vs. Tablet) [1]

| Pharmacokinetic Parameter | Tablet (Reference) | Capsule (Test) | Geometric Least Squares Mean Ratio (90% CI) |

|---|---|---|---|

| AUC0-∞ | Reference | Test | ~90% (CI within 80-125%) |

| AUC0-t | Reference | Test | ~90% (CI within 80-125%) |

| Cmax | Reference | Test | ~86% (CI lower bound 79.8%) |

| tmax | Median 2.0 hours | Median 2.0 hours | Comparable |

| t1/2,z | ~28 hours | Mean 27.6 hours (%CV 27.3) | Comparable |

Table 2: Effect of a High-Fat Meal on Capsule Formulation [1]

| Pharmacokinetic Parameter | Fasted State | Fed State (High-Fat Meal) | Geometric Least Squares Mean Ratio (90% CI) |

|---|---|---|---|

| AUC0-∞ | Reference | Test | ~106% (CI within 80-125%) |

| AUC0-t | Reference | Test | ~104% (CI within 80-125%) |

| Cmax | Reference | Test | ~95% (CI 72.1-126.4%) |

| tmax | Median 2 hours | Median 4 hours | Delayed |

| t1/2,z | ~28 hours | ~28 hours | Unchanged |

Experimental Protocols

The primary data supporting food and formulation effects come from two randomized, two-period, crossover, phase 1 bioavailability trials.

1. Protocol: Formulation Bioequivalence Study

- Objective: To compare the bioavailability of a new capsule formulation of this compound with the original tablet formulation [1].

- Design:

- Type: Randomized, two-period, crossover study.

- Subjects: 20 healthy volunteers.

- Treatment: Each subject received a single 10-mg oral dose of both the capsule and tablet formulations in a randomized sequence, with a washout period between doses.

- Methodology:

- Dosing: Administered after an overnight fast.

- Pharmacokinetic Sampling: Blood samples were collected at predetermined time points post-dose to characterize the plasma concentration-time profile.

- Analysis: Key parameters calculated included AUC0-∞, AUC0-t, Cmax, tmax, and t1/2,z. Bioequivalence was assessed using geometric least squares mean ratios and 90% confidence intervals, with the standard bioequivalence range of 80-125% for AUC.

- Key Findings: The capsule demonstrated slightly lower exposure (~10% for AUC, ~14% for Cmax) but was considered bioequivalent to the tablet based on AUC. The Cmax CI lower bound was slightly below the 80% threshold [1].

2. Protocol: Food Effect Study

- Objective: To evaluate the influence of a high-fat meal on the relative bioavailability of the this compound capsule formulation [1].

- Design:

- Type: Randomized, two-period, crossover study.

- Subjects: 16 healthy volunteers.

- Treatment: Each subject received a single 10-mg capsule dose under two conditions: after an overnight fast (fasted state) and following a standard high-fat meal (fed state).

- Methodology:

- Meal: A standard high-fat meal was consumed within 30 minutes prior to dosing.

- Pharmacokinetic Sampling: Blood samples were collected serially after dosing.

- Analysis: Parameters analyzed were the same as in the formulation study, with the addition of tlag (absorption lag time).

- Key Findings: The high-fat meal did not significantly affect the overall extent of absorption (AUC) but delayed the rate of absorption, as evidenced by a longer median tmax. The Cmax was largely unaffected, though the 90% CI was wide [1].

Application in Clinical Practice & Development

- Administration Guidance: this compound can be administered with or without food. This flexibility can improve patient adherence. The total daily dose should be taken at the same time each day [1] [2] [3].

- Formulation Considerations: The current capsule formulation is commercially available. The minor exposure differences noted in early studies are accounted for in the established dosing regimens.

- Alternative Administration: For patients who cannot swallow capsules whole, they can be dissolved in a small amount of water or apple juice. The resulting suspension can be drunk or administered via a feeding tube [2] [3] [4].

Supporting Pharmacokinetic Background

This compound is rapidly absorbed after oral administration. In a fasted state, the time to peak plasma concentration is typically 1 to 4 hours. Its estimated absolute bioavailability is 85%. This compound has a high plasma protein binding rate (98-99%) and a terminal elimination half-life of approximately 28 hours, supporting once-daily dosing [5] [6].

Conclusion

Clinical data demonstrates that this compound administration is straightforward, with no requirement for dose adjustment based on food timing. The capsule formulation provides consistent systemic exposure, and its absorption, while delayed by food, is not meaningfully reduced. This profile supports flexible dosing for patients and simplifies clinical trial protocols.

References

- 1. Evaluation of the effects of formulation and food on the... [pubmed.ncbi.nlm.nih.gov]

- 2. : Uses, Dosage, Side this compound & Warnings - Drugs.com Effects [drugs.com]

- 3. This compound (oral route) - Side effects & dosage [mayoclinic.org]

- 4. This compound (Lenvima®) [oncolink.org]

- 5. This compound - StatPearls - NCBI Bookshelf - NIH [ncbi.nlm.nih.gov]

- 6. - Wikipedia this compound [en.wikipedia.org]

lenvatinib combination with TACE therapy

Clinical Efficacy Data

The table below summarizes key efficacy outcomes from recent studies investigating lenvatinib and TACE combinations in hepatocellular carcinoma.

Table 1: Efficacy Outcomes of this compound and TACE Combinations in HCC

| Study / Combination | Patient Population | Median PFS (Months) | Median OS (Months) | Key Efficacy Findings | Reference |

|---|---|---|---|---|---|

| TACE + LEN + PD-1 Inhibitor | Intermediate-stage HCC exceeding up-to-7 criteria | 10.0 | 21.0 (vs. 16.2 for TACE+LEN) | Significantly improved PFS and delayed progression to macrovascular invasion/extrahepatic spread vs. TACE+LEN. OS benefit was not statistically significant. [1] | |

| TACE + this compound (TACE+LEN) | Intermediate-stage HCC exceeding up-to-7 criteria (control group) | 5.7 | 16.2 | Served as a comparator in the above study. [1] | |

| This compound-TACE Sequential Therapy | Unresectable HCC post-lenvatinib progression | N/A | N/A | Subsequent TACE after progression on this compound significantly improved Post-Progression Survival (PPS). [2] | |

| This compound + Radiotherapy (RT) | Advanced HCC | N/A | N/A | Demonstrated significantly superior infield control (IFC) compared to this compound + TACE. No significant OS difference. [3] |

Experimental Protocols

Here are detailed methodologies for implementing the this compound-TACE combination and related in vitro experiments to model the approach.

Clinical Protocol: this compound and TACE Combination Therapy

This protocol is adapted from clinical studies for patients with intermediate-stage HCC beyond the up-to-7 criteria or unresectable HCC [1] [2].

Patient Selection Criteria

- Inclusion: Confirmed diagnosis of HCC (radiologically or pathologically); Intermediate-stage (BCLC-B) disease exceeding the up-to-7 criteria or unresectable advanced HCC; Child-Pugh class A liver function; Eastern Cooperative Oncology Group (ECOG) Performance Status of 0-1 [1] [4].

- Exclusion: Decompensated liver cirrhosis (Child-Pugh B7 or above); Extensive bilobar tumor load where TACE is not feasible; Main portal vein thrombosis; Active extrahepatic metastasis; Severe comorbidities (e.g., renal failure, uncontrolled cardiovascular disease) [1] [4].

Pre-Treatment Assessments

- Baseline Imaging: Conduct quadruple-phase CT or dynamic contrast-enhanced MRI of the abdomen to evaluate tumor burden, number, size, and vascularity.

- Laboratory Tests: Complete blood count, liver function tests (bilirubin, albumin, ALT, AST), renal function tests, coagulation profile, and alpha-fetoprotein (AFP) level.

- Clinical Evaluation: Comprehensive assessment of performance status and liver function using Child-Pugh and ALBI scores.

Treatment Schedule and Dosing

- This compound Administration:

- Initiation: Start this compound at a body-weight-dependent dose: 12 mg/day for patients ≥60 kg; 8 mg/day for patients <60 kg. Administer orally, once daily [1] [3].

- Timing Relative to TACE: this compound can be initiated before, concurrent with, or after TACE. In sequential protocols, it is often started prior to TACE [2].

- TACE Procedure:

- Technique: Perform conventional TACE (cTACE) using chemotherapeutic agents (e.g., doxorubicin 50-75 mg) emulsified with Lipiodol, followed by embolization with gelatin sponge particles. Alternatively, Drug-Eluting Bead TACE (DEB-TACE) can be used [4].

- Schedule: TACE is typically performed on an "on-demand" basis, guided by tumor response and liver function. The first TACE session is usually conducted within the first 1-2 cycles of this compound treatment [1] [2].

- This compound Administration:

Management During Therapy

- Adverse Event (AE) Monitoring: Monitor closely for AEs associated with this compound (hypertension, diarrhea, fatigue, palmar-plantar erythrodysesthesia, proteinuria) and TACE (post-embolization syndrome, liver function impairment). Use CTCAE (v5.0) for grading [5] [6] [3].

- Dose Modification: For Grade 3 or intolerable Grade 2 AEs, interrupt this compound treatment until resolution to Grade ≤1. Upon resumption, consider dose reduction (e.g., from 12 mg to 8 mg; from 8 mg to 4 mg) [5] [3].

- TACE in Sequential Therapy: Upon radiological progression during this compound treatment, TACE can be introduced as a subsequent therapy. In some protocols, this compound is briefly discontinued (e.g., 1-14 days before and 1-29 days after TACE) and then resumed at the previous dose [2].

Response Assessment

In Vitro Co-Culture Model to Study Mechanism

This protocol models the interaction between endothelial cells and HCC cells under this compound treatment, simulating its anti-angiogenic effects.

- Objective: To investigate the inhibitory effect of this compound on tumor angiogenesis in vitro.

- Materials:

- Human HCC cell lines (e.g., Huh7, HepG2).

- Human Umbilical Vein Endothelial Cells (HUVECs).

- This compound (Selleckchem, #S1164) dissolved in DMSO.

- Transwell co-culture system.

- Cell culture media (DMEM, ECM).

- Matrigel matrix.

- MTT or CCK-8 assay kit.

- Tube formation assay reagents.

- Methodology:

- Cell Culture: Maintain HCC cells and HUVECs in their respective media.

- Co-Culture Setup: Seed HUVECs in the upper chamber of a Transwell insert. Place HCC cells in the lower chamber. This allows for paracrine signaling without direct cell contact.

- Drug Treatment: Treat the co-culture system with a range of this compound concentrations (e.g., 0.1, 1, 10 µM). Include a DMSO vehicle control.

- Functional Assays:

- Proliferation Assay: After 48-72 hours of treatment, assess HUVEC viability using an MTT or CCK-8 assay.

- Tube Formation Assay: Plate HUVECs on a layer of Matrigel. Conditioned media from this compound-treated or control HCC cells is added. Quantify the number of tube-like structures formed after 4-8 hours under a microscope.

- Data Analysis: Compare HUVEC proliferation and tube-forming ability across different treatment groups to demonstrate this compound's indirect anti-angiogenic effect via inhibition of VEGF and FGF signaling from tumor cells [7].

Mechanism and Signaling Pathways

The therapeutic synergy of the this compound-TACE combination arises from targeting multiple pathways crucial for tumor survival and growth.

The diagram illustrates how TACE and this compound work synergistically:

- TACE induces acute tumor ischemia and necrosis, but the resulting hypoxia triggers a compensatory upregulation of pro-angiogenic factors like VEGF and FGF, which can lead to tumor recurrence and progression [7] [8].

- This compound systemically inhibits the receptors (VEGFR, FGFR) for these very factors, thereby blocking this escape mechanism and preventing revascularization [7].

- Furthermore, this compound's effect on normalizing tumor blood vessels can potentially improve the distribution and efficacy of subsequent TACE procedures [7].

Safety and Resistance

Successful application of this combination therapy requires careful management of adverse events and understanding of resistance mechanisms.

Table 2: Common Adverse Events and Management of this compound